Glaucolide A

Description

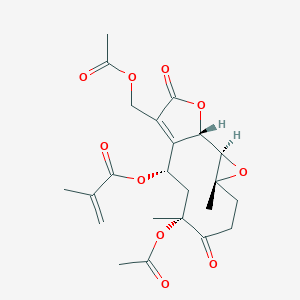

Structure

3D Structure

Properties

CAS No. |

11091-29-5 |

|---|---|

Molecular Formula |

C23H28O10 |

Molecular Weight |

464.5 g/mol |

IUPAC Name |

[(1S,2R,4R,8R,10S)-8-acetyloxy-12-(acetyloxymethyl)-4,8-dimethyl-7,13-dioxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-11-en-10-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C23H28O10/c1-11(2)20(27)30-15-9-23(6,32-13(4)25)16(26)7-8-22(5)19(33-22)18-17(15)14(21(28)31-18)10-29-12(3)24/h15,18-19H,1,7-10H2,2-6H3/t15-,18-,19+,22+,23+/m0/s1 |

InChI Key |

DDRDDFBLSIAXPP-WMFJGPPASA-N |

SMILES |

CC(=C)C(=O)OC1CC(C(=O)CCC2(C(O2)C3C1=C(C(=O)O3)COC(=O)C)C)(C)OC(=O)C |

Isomeric SMILES |

CC(=C)C(=O)O[C@H]1C[C@@](C(=O)CC[C@@]2([C@H](O2)[C@@H]3C1=C(C(=O)O3)COC(=O)C)C)(C)OC(=O)C |

Canonical SMILES |

CC(=C)C(=O)OC1CC(C(=O)CCC2(C(O2)C3C1=C(C(=O)O3)COC(=O)C)C)(C)OC(=O)C |

Synonyms |

glaucolide A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Glaucolide a

Botanical Sources and Distribution of Glaucolide A in Plant Species

This compound is a germacranolide-type sesquiterpene lactone predominantly found in plants belonging to the Vernonia genus (family Asteraceae). iucr.org These compounds are considered chemotaxonomic markers for the Asteraceae family, which is one of the most advanced and largest families of dicotyledonous plants. nih.gov

Specific species identified as sources of this compound include:

Vernonia glauca and Vernonia platensis : These North American species are known to contain this compound. conicet.gov.ar

Vernonia polyanthes (syn. Vernonanthura phosphorica) and Vernonia brasiliana : In a study of ten Vernonia species, this compound was detected in both V. polyanthes and V. brasiliana. plos.orguni.lu

Vernonia species in general : Many American species of the Vernonia tribe are characterized by the presence of glaucolides. nih.gov The related compound, Glaucolide B, has been isolated from Vernonia eremophila. scielo.br

The distribution of these plant species contributes to the geographical availability of this compound. For instance, Vernonia species are widely distributed across North and South America. plos.org

Table 1: Botanical Sources of this compound and Related Compounds

| Plant Species | Compound(s) Found |

| Vernonia glauca | This compound conicet.gov.ar |

| Vernonia platensis | This compound conicet.gov.ar |

| Vernonia polyanthes | This compound, Piptocarphin A, Piptocarphin B plos.org |

| Vernonia brasiliana | This compound plos.org |

| Vernonia eremophila | Glaucolide B scielo.br |

| Vernonia uniflora | Glaucolide-D iucr.org |

| Vernonia pachyclada | Glaucolides K, L, M nih.gov |

| Lepidaploa chamissonis | Glaucolide B nih.gov |

Extraction Techniques for this compound from Plant Biomass

The initial step in isolating this compound involves extracting the compound from the plant biomass. The choice of extraction method depends on the compound's stability and polarity. thieme-connect.com For sesquiterpene lactones like glaucolides, which are found in the leaves and other aerial parts of the plant, solvent extraction is commonly employed. tandfonline.com

Commonly used techniques include:

Maceration : This involves soaking the dried and powdered plant material in a polar organic solvent. thieme-connect.com Alcoholic maceration is a reported method for extracting glaucolides.

Soxhlet Extraction : This is a traditional method, though it can sometimes lead to the degradation of thermally unstable compounds. google.com

Leaf Washing/Rinsing : A gentle method involves rinsing the leaves with a solvent like chloroform (B151607) or acetone. This technique is particularly useful as many bioactive compounds in Vernonia species are located in glandular trichomes on the leaves. nih.govresearchgate.net For example, a leaf rinse extract of Vernonia polyanthes was used to identify this compound. researchgate.net

Polar organic solvents such as ethanol, methanol, and acetonitrile (B52724) are frequently used for extracting sesquiterpene lactones. google.comgoogle.com After the initial extraction, the crude extract, which is a complex mixture of various phytochemicals, undergoes further purification steps.

Chromatographic Isolation and Purification Strategies for this compound

Chromatography is essential for separating this compound from the complex crude extract. nih.gov A combination of different chromatographic techniques is often used to achieve high purity.

Some sesquiterpene lactones, including glaucolides, can undergo structural rearrangements (into hirsutinolides and cadinanolides) during purification processes that use solid-phase adsorbents like silica (B1680970) gel. researchgate.net This has led to the development of silica-free purification methods.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in the isolation of natural products. mdpi.com Its primary applications in the context of this compound isolation include:

Monitoring Reaction Progress : TLC is used to track the progress of chemical reactions or the efficiency of extraction. nih.gov

Analyzing Crude Extracts : It allows for the preliminary analysis of the crude extract to detect the presence of sesquiterpene lactones. openrepository.com

Guiding Fractionation : During column chromatography, TLC helps in identifying which collected fractions contain the target compound, allowing them to be combined for further purification. tandfonline.commdpi.com

For visualization, TLC plates are often viewed under UV light or sprayed with staining reagents like potassium permanganate. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both the analysis and purification of non-volatile terpenoids like this compound. When coupled with detectors like a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), it becomes an indispensable tool for structural characterization.

Purity Assessment : HPLC is used to determine the purity of the isolated this compound. A highly pure sample will appear as a single, sharp peak in the chromatogram. researchgate.net In one study, the HPLC-DAD profile of an extract from Vernonia polyanthes showed a major peak at a retention time of 15.04 minutes, which was confirmed to be this compound. researchgate.net

Analytical Characterization : Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (e.g., UPLC-HRMS) is used for the detailed characterization of compounds in a complex plant extract. plos.org This method can differentiate between closely related isomers like glaucolides and hirsutinolides. researchgate.net The mobile phase for such analyses often consists of a gradient of acetonitrile and an aqueous solution containing formic acid. plos.orgnih.gov

Centrifugal Partition Chromatography (CPC) is a support-free liquid-liquid chromatography technique that has emerged as a highly efficient method for isolating natural products. researchgate.netrotachrom.com It avoids the use of solid stationary phases like silica gel, thereby preventing the irreversible adsorption of the sample and the potential formation of artifacts. nih.govresearchgate.net

Key advantages of CPC in glaucolide isolation include:

High Purity and Yield : CPC can afford highly pure compounds in a single step with high recovery rates. nih.gov

Speed and Scalability : The method is fast, often isolating the target compound within a few hours, and can be scaled up for preparative purposes. nih.gov

Prevention of Degradation : By eliminating the solid support, CPC is ideal for isolating compounds like glaucolides that are sensitive to acidic conditions on silica gel.

A study on the isolation of Glaucolide B from Lepidaploa chamissonis demonstrated the power of CPC. nih.gov After an initial extraction and defatting step, the enriched extract was fractionated by CPC, yielding Glaucolide B with 97% purity in a single run. nih.gov This highlights CPC as a superior technique for obtaining pure, unaltered sesquiterpene lactones.

Biosynthetic Pathways of Glaucolide a

Enzymatic Catalysis in Glaucolide A Biogenesis

The biosynthesis of this compound is a multi-step process, each step being catalyzed by specific enzymes. The pathway to sesquiterpene lactones (SLs) is initiated by the cyclization of the universal precursor, farnesyl pyrophosphate (FPP). up.ac.za

The key enzymatic steps leading towards this compound are:

Germacrene A Synthase (GAS): This enzyme catalyzes the crucial first committed step in the biosynthesis of many germacranolide-type sesquiterpene lactones. academicjournals.org It facilitates the cyclization of the linear FPP molecule to form the cyclic compound (+)-germacrene A. up.ac.zaroyalsocietypublishing.org

Germacrene A Oxidase (GAO): Following cyclization, Germacrene A undergoes a three-step oxidation. This process is catalyzed by Germacrene A Oxidase, a cytochrome P450 enzyme. academicjournals.orgroyalsocietypublishing.org The result of this oxidation is the formation of germacrenoic acid. royalsocietypublishing.org GAO enzymes are reportedly conserved across major subfamilies of Asteraceae. royalsocietypublishing.org

Costunolide (B1669451) Synthase (COS): This enzyme, also a member of the cytochrome P450 family (specifically the CYP71BL subfamily), catalyzes the oxidation of germacrenoic acid. royalsocietypublishing.org This leads to an unstable intermediate that spontaneously undergoes lactonization to form (+)-costunolide. royalsocietypublishing.org Costunolide is recognized as a pivotal precursor for a vast number of germacranolides, from which other major subclasses of SLs are derived. up.ac.zaroyalsocietypublishing.org

While the pathway to the key intermediate costunolide is well-established, the specific enzymes that catalyze the subsequent conversion of costunolide into the more complex structure of this compound are not yet fully elucidated. These final modifications are believed to involve a series of further oxidations and hydroxylations, likely carried out by other specific cytochrome P450 enzymes and various transferases. up.ac.za The structural complexity of this compound, featuring multiple acetate (B1210297) groups, suggests the involvement of specific acetyltransferases in the final stages of its biogenesis.

Precursor Metabolites in Sesquiterpene Lactone Biosynthesis (e.g., Farnesyl Pyrophosphate)

Sesquiterpene lactones are biogenetically derived from the isoprenoid pathway. The fundamental building blocks for all terpenoids, including this compound, are five-carbon isomers, isopentenyl pyrophosphate (IPP) and its allylic isomer, dimethylallyl pyrophosphate (DMAPP). up.ac.za These precursors are synthesized in plants through two independent metabolic routes: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. royalsocietypublishing.org

The key precursor for all sesquiterpenes is Farnesyl Pyrophosphate (FPP) . up.ac.za FPP is a 15-carbon isoprenoid formed by the sequential condensation of two molecules of IPP with one molecule of DMAPP. lipidmaps.org This C15 intermediate stands at a critical branch point in plant metabolism, serving as the direct precursor not only for the thousands of identified sesquiterpenes and sesquiterpenoids but also for other essential compounds like sterols and brassinosteroids. royalsocietypublishing.orgfrontiersin.org In the context of this compound biosynthesis, FPP is the substrate upon which the first dedicated enzyme of the pathway, Germacrene A synthase, acts to initiate the formation of the characteristic germacranolide skeleton. up.ac.zaroyalsocietypublishing.org

Table 1: Key Precursors and Intermediates in the Biosynthesis of this compound

| Compound Name | Role |

|---|---|

| Isopentenyl Pyrophosphate (IPP) | C5 building block |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 building block |

| Farnesyl Pyrophosphate (FPP) | C15 direct precursor for sesquiterpenes |

| (+)-Germacrene A | First cyclic intermediate |

Regulatory Mechanisms of this compound Production in Plants

The production of sesquiterpene lactones like this compound is a tightly regulated process within the plant. This regulation occurs at multiple levels, from gene expression to the sequestration of the final product, ensuring that these often-toxic compounds are produced at the right time and in the right place.

One of the primary functions of SLs is to act as a chemical defense against herbivores and pathogens. royalsocietypublishing.org Consequently, their production is often inducible, meaning it increases in response to biological stress such as insect feeding. For instance, this compound from Vernonia species has been shown to deter feeding by various insect larvae. royalsocietypublishing.org This suggests the presence of signaling pathways that perceive herbivore damage and subsequently upregulate the biosynthetic genes responsible for this compound production.

The biosynthesis is also highly localized. In many Asteraceae species, SLs are synthesized and accumulate in specialized secretory structures, such as glandular trichomes on the leaf surfaces and in laticifers. royalsocietypublishing.org This spatial regulation confines the potentially cytotoxic metabolites to specific tissues, protecting the plant's own cells while maximizing their defensive efficacy against external threats. royalsocietypublishing.org

At the molecular level, the regulation of plant secondary metabolism, including that of terpenoids, involves complex networks of transcription factors that control the expression of biosynthetic genes. mdpi.com Plant hormones such as jasmonates are well-known mediators in defense responses and have been shown to regulate the production of other secondary metabolites. up.ac.za While the specific transcription factors and hormonal triggers that directly control the this compound biosynthetic pathway have not been fully identified, it is highly probable that they are part of these conserved regulatory systems that govern plant defense responses.

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 442248 |

| Farnesyl Pyrophosphate | 445713 |

| (+)-Germacrene A | 9548705 |

| (+)-Costunolide | 5281437 |

| Isopentenyl Pyrophosphate | 1199 |

Spectroscopic and Analytical Characterization of Glaucolide a

Mass Spectrometry (MS) Applications in Glaucolide A Structure Elucidation

Mass spectrometry is a cornerstone technique for the structural analysis of sesquiterpene lactones like this compound. sci-hub.seresearchgate.netnih.gov It provides vital information on molecular weight and elemental composition, and through fragmentation analysis, offers deep insights into the compound's structural framework. sci-hub.seresearchgate.netnih.gov

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of moderately polar and thermally labile molecules such as this compound. researchgate.netsci-hub.se In ESI-MS studies, glaucolides typically form protonated molecules [M+H]⁺ as the base peak. sci-hub.senih.gov This is in contrast to some of its isomers, like hirsutinolides, which tend to show a very low abundance of the [M+H]⁺ ion and instead present the in-source water loss ion [M+H-H₂O]⁺ as the base peak. nih.gov

The nature of the adduct ions formed can also be influenced by the analytical conditions. For instance, direct MS injection of glaucolides has been shown to predominantly form [M+Na]⁺ adducts. sci-hub.senih.govsci-hub.se However, when analyzed using a combined UPLC-water and sample MS injection, [M+H]⁺ ions are primarily observed for glaucolides. sci-hub.senih.govsci-hub.se This differential ionization behavior is a key aspect in distinguishing between different sesquiterpene lactone skeletons. sci-hub.sesci-hub.se

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. researchgate.netnih.gov This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For instance, the molecular formula of this compound has been established using HRMS, providing a fundamental piece of data for its structural confirmation. nih.govnih.gov HRMS is often coupled with liquid chromatography (LC-HRESIMS) to analyze complex mixtures and identify known and new sesquiterpene lactones. nih.gov

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of this compound by analyzing its fragmentation patterns. sci-hub.seresearchgate.net In these experiments, the precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) is selected and subjected to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule.

For glaucolide-type sesquiterpene lactones, a characteristic set of fragment ions is often observed at m/z 277, 259, 241, and 231. sci-hub.senih.govsci-hub.seekb.eg These ions are considered diagnostic for both glaucolide and hirsutinolide skeletons. sci-hub.senih.govsci-hub.se However, the relative abundance of these fragments can differ. For glaucolides, the fragment at m/z 259 is often the base peak in the tandem mass spectrum of the [M+H]⁺ ion, while the sodiated ion [M+Na]⁺ typically yields m/z 231 as the base peak. sci-hub.se The fragmentation of Glaucolide B, a closely related compound, shows a similar pattern, further supporting the use of these ions for identifying the glaucolide core structure. sci-hub.seekb.eg

Table 1: Diagnostic MS/MS Fragment Ions for Glaucolide Skeletons.

| Precursor Ion | Diagnostic Fragment Ions (m/z) | Base Peak (Typical) |

| [M+H]⁺ | 277, 259, 241, 231 | 259 |

| [M+Na]⁺ | 277, 259, 241, 231 | 231 |

| This table is based on findings from studies on glaucolide-type sesquiterpene lactones. sci-hub.se |

Differentiating between isomeric sesquiterpene lactones, such as glaucolides and hirsutinolides, is a significant analytical challenge. polyu.edu.hk Mass spectrometry offers several strategies to achieve this. One key approach is to observe the differences in their ionization behavior in ESI-MS. sci-hub.seresearchgate.netsci-hub.se As mentioned, glaucolides tend to form stable [M+H]⁺ ions, whereas hirsutinolides are more prone to in-source fragmentation, leading to a dominant [M+H-H₂O]⁺ peak. nih.gov

Computational studies have shown that the formation energy of the sodium adduct for hirsutinolides is lower than that for glaucolides, which may contribute to their different ionization behaviors. sci-hub.senih.govsci-hub.se Although the MS/MS fragmentation patterns of both isomers can yield similar diagnostic ions (m/z 277, 259, 241, and 231), the combination of observing the precursor ion behavior and the fragmentation pattern allows for their differentiation. sci-hub.seresearchgate.netnih.govsci-hub.se This strategy has been successfully applied to characterize sesquiterpene lactones in plant extracts using UPLC-ESI-HRMS/MS. researchgate.netsci-hub.se

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical elucidation of this compound. researchgate.netcdnsciencepub.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all the proton (¹H) and carbon (¹³C) signals in the molecule. researchgate.netcdnsciencepub.com

1D NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the different atoms. researchgate.netcdnsciencepub.com 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are then used to establish connectivity between protons and carbons, allowing for the assembly of the molecular skeleton. researchgate.netcdnsciencepub.com NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry of the molecule by identifying protons that are close to each other in space. researchgate.netcdnsciencepub.com The complete assignment of the ¹H and ¹³C NMR spectra for glaucolides has been achieved through these comprehensive NMR studies. researchgate.netcdnsciencepub.com

UV-Visible Spectroscopy in this compound Detection and Characterization

UV-Visible spectroscopy is a valuable analytical technique for the detection and preliminary characterization of this compound. nih.gov While it does not provide the detailed structural information of MS or NMR, it is useful for identifying the presence of specific chromophores within the molecule. mdpi.com The UV spectrum of this compound is characterized by absorption maxima that correspond to the electronic transitions within its structure, such as those associated with the α,β-unsaturated γ-lactone moiety and other conjugated systems. This technique is often used in conjunction with liquid chromatography (LC-UV) for the quantification and initial identification of flavonoids and other compounds in plant extracts. researchgate.net

Preclinical Pharmacological Investigations of Glaucolide a in Research Models

Antimitotic Activities and Cellular Mechanisms

The capacity of a compound to interfere with cell division, or mitosis, is a key area of investigation in pharmacology. Research into the effects of Glaucolide A on cell cycle progression has been conducted. In a study utilizing a non-mammalian model, specifically the oocytes of the amphibian Rhinella arenarum, this compound was evaluated for its ability to influence meiotic maturation, a process involving the transition from the G2 to the M phase of the cell cycle. The findings from this research indicated that this compound was inactive in this model, as it did not inhibit the reinitiation of meiosis, a key indicator of cell cycle arrest. cambridge.orgconicet.gov.ar

Antiparasitic Research

The potential of this compound as a treatment for parasitic diseases has been explored in several preclinical studies, with a focus on its effects against various protozoan and other parasites.

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The effectiveness of this compound has been tested against different species and life-cycle stages of this parasite.

In one study, this compound demonstrated moderate activity against the promastigote (extracellular) form of Leishmania amazonensis, with a reported half-maximal inhibitory concentration (IC50) of 46.7 μM. fishersci.ienih.gov However, in the same study, the compound showed no significant activity against the intracellular amastigote form, which is the clinically relevant stage of the parasite within host cells. fishersci.ienih.gov

Another investigation reported on the activity of this compound against the promastigote forms of two different Leishmania species. nih.gov The reported IC50 values were 35.1 μM against L. amazonensis and 23.4 μM against L. braziliensis. nih.gov These studies suggest that while this compound possesses some level of activity against the extracellular stage of the Leishmania parasite, its efficacy against the intracellular form may be limited.

Table 1: In Vitro Anti-Leishmanial Activity of this compound

| Target Organism | Parasite Stage | IC50 (μM) | Reference |

| Leishmania amazonensis | Promastigote | 46.7 | fishersci.ienih.gov |

| Leishmania amazonensis | Amastigote | Inactive | fishersci.ie |

| Leishmania amazonensis | Promastigote | 35.1 | nih.gov |

| Leishmania braziliensis | Promastigote | 23.4 | nih.gov |

Investigations into new therapeutic agents for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, are ongoing. While other related sesquiterpene lactones, such as Glaucolide E, have been evaluated for activity against T. cruzi, published research specifically detailing the anti-trypanosomal effects of this compound was not identified in a comprehensive search of available literature. nih.govresearchgate.net

Molluscicides are substances used to control snail populations that act as intermediate hosts for parasites, such as those causing schistosomiasis. While the related compound Glaucolide B has been identified as a molluscicidal agent, specific studies investigating the molluscicidal activity of this compound are not available in the current scientific literature. researchgate.netresearchgate.netusp.brufmg.br

Anti-Trypanosomal Activity Studies

Anti-inflammatory Research

Sesquiterpene lactones as a class are widely recognized for their anti-inflammatory properties, often mediated through the inhibition of key inflammatory pathways.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. mims.comwikidata.org Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting this pathway. mims.comwikipedia.orgnih.gov However, research into the specific mechanism of this compound has yielded contrasting results. One study investigated the effect of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. While the compound was found to inhibit nitric oxide (NO) synthesis with an IC50 value of 36.8 μM, it did not show a significant effect on the inhibition of NF-κB activation. This finding suggests that the anti-inflammatory activity of this compound may occur through mechanisms independent of the NF-κB pathway, distinguishing it from many other compounds in its class.

Nitric Oxide (NO) Synthesis Inhibition Investigations

Research into the anti-inflammatory potential of sesquiterpene lactones has included the investigation of their ability to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammatory processes. While direct studies on this compound's effect on NO synthesis are not extensively detailed in the provided results, related compounds and extracts from the Vernonia genus, from which this compound is derived, have been a focus.

For instance, studies on other sesquiterpene lactones, such as those from Vernonia cinerea, have demonstrated significant inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. typeset.io Specifically, hirsutinolide-type sesquiterpenoids isolated from Vernonia cinerea showed strong inhibitory activities toward NO production. typeset.io This suggests that the sesquiterpene lactone structural motif, which this compound possesses, is a promising scaffold for anti-inflammatory activity through the modulation of NO synthesis. Further investigations have identified that certain sesquiterpenes can moderately inhibit nitric oxide production with IC₅₀ values in the micromolar range. researchgate.net The search for compounds with significant immunobiological properties, such as the inhibition of NO production but with decreased cytotoxicity, is ongoing. nih.gov

Cytotoxic and Antiproliferative Research in Mammalian Cell Lines

This compound and related sesquiterpene lactones have been the subject of numerous studies to evaluate their cytotoxic and antiproliferative effects against various mammalian cancer cell lines. mdpi.com These compounds are recognized for their potential as anticancer agents. mdpi.com

Mechanisms of Cytotoxicity in Cultured Lymphocytes

In vitro studies on human cultured lymphocytes have demonstrated the cytotoxic effects of glaucolide B, a closely related compound to this compound. At concentrations of 15 µg/ml and higher, glaucolide B was found to completely inhibit the division of lymphocytes. scielo.brresearchgate.netscispace.comcabidigitallibrary.org This cytotoxic activity was observed at concentrations of 8 µg/ml and above. scielo.brresearchgate.netscispace.comcabidigitallibrary.org The cytotoxic effects of sesquiterpene lactones are often attributed to their ability to alkylate biological macromolecules, which can disrupt cellular processes and lead to cell death.

Chromosomal Aberration and Mitotic Index Analysis

Investigations into the genotoxic potential of glaucolide B in cultured human lymphocytes revealed a significant increase in the frequency of chromosomal aberrations at concentrations of 4 and 8 µg/ml. scielo.brresearchgate.netscispace.comcabidigitallibrary.org The most frequently observed type of structural aberration was gaps. scielo.brscispace.com Furthermore, the highest tested concentration of glaucolide B (8 µg/ml) significantly decreased the mitotic index, which is a measure of cell proliferation. scielo.brscispace.com A reduction in the mitotic index can indicate that the compound is interfering with the cell cycle and inhibiting cells from entering mitosis. nexusacademicpublishers.com

DNA Biosynthesis Inhibition Studies

The cytotoxic and antitumor properties of several sesquiterpene lactones have been linked to their ability to inhibit DNA biosynthesis. scispace.comdntb.gov.ua Research has shown that these compounds can interfere with DNA synthesis in HeLa cells, a human cervical cancer cell line. scispace.comdntb.gov.ua This inhibition of DNA replication is a key mechanism that can lead to the arrest of cell proliferation and ultimately, cell death.

Apoptosis Induction Pathways

Sesquiterpene lactones have been shown to induce apoptosis, or programmed cell death, in cancer cells through various signaling pathways. One such compound, 5β-hydroxy-hirsutinolide, a derivative of glaucolide B, was found to induce apoptosis in several cancer cell lines, including MDA-MB-231 (breast cancer), SK-LU-1 (lung cancer), and CaSki (cervical cancer). mdpi.com The mechanism of apoptosis induction involved the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. mdpi.com Additionally, it triggered the activation of caspase-8 and caspase-9, which are key executioner enzymes in the apoptotic cascade. mdpi.com The extrinsic pathway of apoptosis is often initiated by the binding of extracellular ligands to cell-surface death receptors, leading to the formation of a death-inducing signaling complex (DISC) and the activation of initiator caspases like caspase-8. wikipedia.org The intrinsic, or mitochondrial, pathway is activated by cellular stress and involves the release of pro-apoptotic proteins from the mitochondria. wikipedia.org

Antifeedant and Herbivory Deterrence Research

This compound has been identified as a significant chemical defense compound in plants, exhibiting potent antifeedant and herbivory deterrence properties against a range of herbivores. The antifeedant properties of sesquiterpene lactones like this compound were first demonstrated in 1974 through larval feeding experiments. mdpi.com

Antimicrobial Investigations (Antibacterial, Antifungal)

The antimicrobial properties of this compound have been explored in several preclinical studies, with research primarily focused on its antibacterial effects.

Antibacterial Activity

This compound has demonstrated targeted antibacterial activity against specific Gram-positive bacteria. In one study, it was found to be active against two reference strains of Staphylococcus aureus, ATCC 6538 and ATCC 29213. However, the compound did not show activity against other tested strains, including methicillin-resistant S. aureus (MRSA), Escherichia coli, Salmonella Choleraesuis, and Salmonella Typhimurium, at concentrations up to 500 µg/mL. Furthermore, it was inactive against five clinical isolates of Salmonella. While a minimal inhibitory concentration (MIC) was determined against the susceptible S. aureus strains, the minimal bactericidal concentration (MBC) could not be established within the tested concentration range, suggesting a primarily bacteriostatic effect.

Molecular docking simulations have suggested that this compound is capable of interacting with beta-lactamase, a key enzyme in bacterial resistance, primarily through hydrogen bonding.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus (ATCC 6538) | Active | 250 | researchgate.net |

| Staphylococcus aureus (ATCC 29213) | Active | 500 | researchgate.net |

| Methicillin-Resistant S. aureus (MRSA) | Inactive | >500 | researchgate.net |

| Escherichia coli | Inactive | >500 | researchgate.net |

| Salmonella Choleraesuis | Inactive | >500 | researchgate.net |

| Salmonella Typhimurium | Inactive | >500 | researchgate.net |

Antifungal Activity

Specific studies on the antifungal properties of isolated this compound are limited in the available scientific literature. While sesquiterpene lactones as a class are known to possess antifungal characteristics, direct evidence for this compound is scarce. scielo.bruwm.edu.plscispace.com Research on an aqueous extract of Vernonia polyanthes, a known source of this compound, found that the extract did not exhibit antifungal activity against Candida species. scite.ai In contrast, related compounds such as Glaucolide B have been noted to have strong antimicrobial properties, including activity against Bacillus cereus. scielo.brscispace.com

Other Documented Bioactivities in Preclinical Models

Beyond its antimicrobial potential, this compound has been investigated for a range of other pharmacological activities in preclinical research settings.

Antiprotozoal Activity

This compound has shown moderate activity against protozoan parasites. It was evaluated against two species of Leishmania, the causative agent of leishmaniasis. The compound exhibited activity against the promastigote (extracellular) forms of Leishmania amazonensis and Leishmania braziliensis. mdpi.com However, it did not show significant activity against the clinically relevant intracellular amastigote form of L. amazonensis at the highest tested concentrations. mdpi.com

While other glaucolides, such as Glaucolide E, have been tested for activity against Trypanosoma cruzi (the parasite responsible for Chagas disease), specific trypanocidal data for this compound is not detailed in the available literature. researchgate.netsld.curesearchgate.net

Table 2: Antiprotozoal Activity of this compound

| Parasite | Parasite Stage | Activity (IC50) | Reference |

|---|---|---|---|

| Leishmania amazonensis | Promastigote | 46.7 µM (21.7 µg/mL) | mdpi.com |

| Leishmania amazonensis | Amastigote | >6.9 µM (>3.2 µg/mL) | mdpi.com |

| Leishmania braziliensis | Promastigote | 23.4 µM (10.8 µg/mL) | mdpi.com |

Cytotoxic and Antiproliferative Activity

This compound has demonstrated cytotoxic effects in several preclinical models. It was found to be cytotoxic to RAW 264.7 macrophage-like cells at concentrations of 10 and 20 μg/mL. In studies evaluating its potential against cancer cell lines, this compound was tested alongside other sesquiterpene lactones and showed cytotoxic activity against a human melanoma cell line (SK-MEL-28). mdpi.com Other related glaucolides have shown moderate cytotoxicity against human ovarian cancer cells (A2780). nih.gov

Table 3: Cytotoxic Activity of this compound

| Cell Line | Cell Type | Activity (CC50) | Reference |

|---|---|---|---|

| RAW 264.7 | Murine Macrophage | Cytotoxic at 10 & 20 µg/mL | researchgate.net |

| SK-MEL-28 | Human Melanoma | 6.7 µM | mdpi.com |

Insect Antifeedant Activity

One of the most consistently reported bioactivities of this compound is its role as an insect antifeedant. It has been identified as a potent feeding deterrent, particularly against various species of lepidopteran larvae. Research indicates that this compound is a key compound in plants of the Vernonia genus that controls the extent of feeding by herbivorous insects.

Other Bioactivities

The broader class of glaucolides and other sesquiterpene lactones are known for several other biological effects, including anti-inflammatory, molluscicidal, and phytogrowth-inhibiting properties. uwm.edu.plmdpi.com While extracts from plants containing this compound have demonstrated anti-inflammatory effects, specific preclinical studies on the anti-inflammatory activity of the isolated compound are not extensively detailed. mdpi.com Glaucolides, in general, have also been reported to act as phytogrowth inhibitors and to possess weak molluscicidal (snail-killing) activity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Glaucolide a and Analogues

Identification of Key Pharmacophoric Structural Elements

The biological activities of most sesquiterpene lactones are credited to specific reactive sites within their structure that can interact with biological macromolecules. royalsocietypublishing.org The primary pharmacophore, or the core structural element responsible for biological activity, in Glaucolide A and related SLs is the α,β-unsaturated γ-lactone ring system. researchgate.netnih.govresearchgate.net

Key pharmacophoric features include:

The α-Methylene-γ-lactone Moiety : This feature is widely considered fundamental to the biological activity of many SLs. royalsocietypublishing.orgcore.ac.uk The exocyclic double bond conjugated with the carbonyl group of the lactone ring (the O=C-C=CH₂ system) acts as a potent Michael acceptor. core.ac.ukmdpi.com This allows the molecule to undergo a Michael-type addition reaction with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and enzymes. nih.govmdpi.com This covalent alkylation of biological macromolecules can alter their function, leading to a cascade of cellular events that manifest as cytotoxic, anti-inflammatory, or other biological responses. nih.govresearchgate.net Structural modifications that remove or saturate this exocyclic double bond often result in a significant loss of activity. core.ac.uk

Influence of Lactone Ring Stereochemistry and Double Bond Configuration on Biological Activity

The specific three-dimensional arrangement of atoms (stereochemistry) and the placement of double bonds within the lactone ring are critical determinants of biological activity in sesquiterpene lactones.

A pivotal distinction for the bioactivity of this compound lies in the configuration of the double bond associated with the γ-lactone ring. Many highly active sesquiterpene lactones possess an exo-methylene-γ-lactone, where the double bond is external to the ring. nih.govconicet.gov.ar In contrast, this compound features an endo-cyclic double bond, located within the γ-lactone ring at position 7,11. conicet.gov.ar

Furthermore, the stereochemistry of the lactone ring junction itself can modulate biological effects. Studies on diastereomeric pairs of sesquiterpene lactones have shown that the fusion of the lactone ring to the carbocyclic skeleton (either cis or trans) influences bioactivity. researchgate.net For example, in feeding trials with grasshoppers, trans-fused sesquiterpene lactones were found to be more potent deterrents than their cis-fused counterparts, highlighting that subtle changes in stereochemistry can have significant biological consequences. researchgate.net

Role of Specific Substituent Groups on Biological Potency

The type and position of substituent groups on the core skeleton of this compound and its analogues play a significant role in modifying their biological potency. These groups can influence the molecule's lipophilicity, solubility, and interaction with biological targets.

Studies on Glaucolide B, a closely related germacranolide, and its conversion to hirsutinolide derivatives have provided valuable SAR insights. One study demonstrated that the nature of the substituent at the C-5 position significantly impacted cytotoxic activity. nih.gov The conversion of a C-5 hydroxyl group to a C-5 acetoxy group in hirsutinolide derivatives resulted in enhanced cytotoxicity against the human melanoma cell line SK-MEL-28. nih.gov This suggests that increasing the lipophilicity through acetylation may improve cellular uptake and, consequently, biological potency. nih.gov

The table below summarizes the cytotoxic activities of several Glaucolide B derivatives against the SK-MEL-28 human melanoma cell line, illustrating the influence of different substituent groups. nih.govresearchgate.net

These findings indicate that even minor chemical modifications, such as the acetylation of a hydroxyl group, can lead to measurable changes in biological activity. nih.gov The presence and nature of ester functionalities, hydroxyl groups, and epoxide rings across the molecular framework all contribute to the fine-tuning of the molecule's potency and selectivity.

Computational Chemistry in SAR/QSAR Modeling and Prediction

Computational chemistry has become an indispensable tool in the study of structure-activity relationships for natural products like this compound. nih.gov Methodologies such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and other in silico techniques are employed to model, predict, and rationalize the biological activities of these complex molecules. scispace.comresearchgate.netnih.gov

QSAR modeling establishes mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For sesquiterpene lactones, QSAR studies have successfully modeled activities such as antitrypanosomal effects. scispace.commdpi.com These models often incorporate a range of molecular descriptors, including those related to:

Hydrophobicity/Lipophilicity : Parameters like LogP influence how a molecule traverses biological membranes to reach its target. mdpi.comconicet.gov.ar

Electronic Properties : Descriptors related to the presence and reactivity of α,β-unsaturated carbonyl groups are consistently found to be fundamental for activity. mdpi.com

A specialized technique known as Hologram QSAR (HQSAR) utilizes molecular fragments (holograms) to build predictive models. mdpi.com HQSAR studies on SLs have reinforced the importance of fragments containing the α,β-unsaturated carbonyl pharmacophore for biological activity. mdpi.com

Molecular docking simulations are used to predict how a ligand (like this compound or its analogues) binds to the active site of a target protein. nih.gov These simulations can reveal potential binding conformations and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. scispace.com For instance, computational studies have been used to investigate the stability of glaucolide structures and their potential to form adducts, providing insight into their reactivity and potential for rearrangement into other skeletons like hirsutinolides. researchgate.net

Together, these computational approaches allow researchers to build predictive models, identify key pharmacophoric features from a structural standpoint, and rationally design novel analogues with potentially enhanced potency and selectivity. scispace.commdpi.com

Ecological and Chemoecological Significance of Glaucolide a

Role in Plant Defense Mechanisms Against Herbivores (Insects and Mammals)

Glaucolide A is a potent defensive compound that deters feeding (antifeedant) and negatively affects the development of various herbivores. mdpi.comnih.gov This protective function is a key aspect of the plant's strategy to screen out potential consumers. nih.gov

Defense Against Insects:

The anti-herbivore properties of sesquiterpene lactones, including this compound, have been demonstrated in numerous studies. mdpi.com Research incorporating this compound into the artificial diets of lepidopteran larvae has provided specific insights into its defensive capabilities. When ingested, this compound significantly reduces the growth rate of several species, including the southern armyworm (Spodoptera eridania), the fall armyworm (Spodoptera frugiperda), and the yellow-striped armyworm (S. ornithogalli). nih.gov The mechanism behind this reduced growth is linked to decreased feeding levels. nih.govresearchgate.net

Further effects on insect development include an extended larval period, with four of five tested lepidopteran species showing an increased number of days to pupation after ingesting the compound. nih.gov For the southern armyworm, this also resulted in a significant reduction in pupal weight. nih.gov Moreover, this compound markedly decreased the survival rates of both southern and fall armyworms. nih.gov However, not all insects are equally affected; the yellow woollybear (Diacrisia virginica) and the cabbage looper (Trichoplusia ni) were largely unaffected by the ingestion of this compound, indicating a degree of specialization and differential susceptibility among insect herbivores. nih.gov

| Insect Species | Scientific Name | Effect of this compound Ingestion | Reference |

|---|---|---|---|

| Southern Armyworm | Spodoptera eridania | Reduced growth rate, reduced pupal weight, decreased survival, reduced feeding | nih.govresearchgate.net |

| Fall Armyworm | Spodoptera frugiperda | Reduced growth rate, decreased survival | nih.gov |

| Yellow-striped Armyworm | Spodoptera ornithogalli | Reduced growth rate | nih.gov |

| Yellow Woollybear | Diacrisia virginica | Essentially unaffected | nih.gov |

| Cabbage Looper | Trichoplusia ni | Essentially unaffected | nih.gov |

Defense Against Mammals:

The defensive role of this compound extends to mammalian herbivores. Its bitter taste serves as a powerful deterrent. mdpi.comresearchgate.net In feeding tests, mammals such as rabbits and deer demonstrated a clear avoidance of plants coated with this compound. mdpi.comroyalsocietypublishing.org This preference for untreated foliage highlights the compound's effectiveness in repelling larger herbivores, thereby protecting the plant from significant grazing pressure. mdpi.comroyalsocietypublishing.org

Allelopathic Interactions and Phytotoxicity in Plant Ecosystems

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. frontiersin.orgnsf.gov Sesquiterpene lactones, when present in high concentrations, can function as phytotoxins, giving the producing plant a competitive advantage by inhibiting the growth of neighboring plants. royalsocietypublishing.org

While direct studies focusing exclusively on the allelopathic effects of this compound are not extensively detailed in the reviewed literature, the phytotoxic potential of the glaucolide class of compounds is recognized. For instance, Glaucolide B, a closely related sesquiterpene lactone from Lepidaploa rufogrisea (Asteraceae), has demonstrated significant phytotoxic activity. researchgate.netucr.ac.crredalyc.org Extracts from this plant, containing Glaucolide B, were shown to decrease the germination speed index and inhibit the root growth of the plant model Lactuca sativa (lettuce). researchgate.netredalyc.org These extracts also induced chromosomal and nuclear alterations in the plant's meristematic cells, pointing to the cellular-level interference of these allelochemicals. researchgate.netucr.ac.cr The phytotoxic effects observed for Glaucolide B and other sesquiterpene lactones suggest that this compound likely contributes to its host plant's competitive ability by negatively impacting nearby flora, a key aspect of structuring plant communities. royalsocietypublishing.orgcore.ac.uk

Influence on Plant-Insect Co-evolutionary Dynamics

The relationship between plants and herbivorous insects is a primary driver of co-evolution, often described as an "evolutionary arms race." uchicago.eduentomologyjournals.com Plants evolve chemical defenses to deter herbivores, and herbivores, in turn, evolve mechanisms to tolerate or detoxify these compounds. uchicago.edudokumen.pub

This compound is an example of a secondary metabolite that plays a crucial role in these co-evolutionary dynamics. cas.cz The presence of such potent defensive chemicals is thought to have contributed to the evolutionary success and diversification of plant families like Asteraceae. royalsocietypublishing.org The theory of phytochemical coevolution posits that plants developing novel defenses can enter a new adaptive zone, leading to diversification. uchicago.edu

In response, insect herbivores may become more specialized. uchicago.edu The ability to overcome a specific chemical defense, like this compound, can allow an insect to exploit a food source with little competition. researchgate.net This is evidenced by the varied responses of different lepidopteran species to this compound; while it deters generalist feeders, specialist insects may evolve detoxification mechanisms that render the compound harmless. nih.govroyalsocietypublishing.org This dynamic of defense and counter-defense shapes the feeding patterns and host-plant selection of insects, influencing the structure of herbivore communities and driving the reciprocal evolution of both the plant and the insects that feed on it. cas.czuchicago.edu

Advanced Research Methodologies and Techniques Applied to Glaucolide a Studies

Metabolomics Approaches in Comprehensive Glaucolide A Profiling and Chemotaxonomy

Metabolomics, particularly untargeted approaches using techniques like liquid chromatography-mass spectrometry (LC-MS), has emerged as a powerful tool for the comprehensive profiling of secondary metabolites, including this compound, within the genus Vernonia. nih.govplos.org This methodology allows for the generation of detailed "metabolic fingerprints" of different plant species, which can then be compared using multivariate statistical analyses to reveal chemotaxonomic relationships. nih.govplos.orgresearchgate.net

In one study, untargeted metabolomics was employed to analyze ten Vernonia species. The results demonstrated that the presence and relative abundance of specific compounds, including this compound, could be used to cluster the species into distinct groups. nih.govresearchgate.net this compound was detected in both Vernonanthura brasiliana and Vernonanthura polyanthes, distinguishing them from other species within the Vernonanthura group. nih.govresearchgate.net This highlights the utility of metabolomics as a chemotaxonomic tool, providing chemical data that complements traditional morphological and genetic classifications. nih.govplos.org

Further studies have expanded on this by analyzing a larger number of species within the Vernonieae tribe. nih.gov These analyses, using ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS), have reinforced the role of specific sesquiterpene lactones as chemotaxonomic markers. nih.gov For instance, the presence of this compound and 8-tigloyloxythis compound characterized certain groups of genera, while others were defined by the presence of Glaucolide B. nih.govresearchgate.net These findings not only aid in the taxonomic classification of this complex group of plants but also provide insights into their evolutionary relationships. nih.gov The application of these untargeted metabolomic approaches, combined with sophisticated data analysis, offers a more rapid and comprehensive alternative to classical phytochemical investigations for chemotaxonomic purposes. plos.org

Application of Computational Chemistry in Mechanistic Elucidation and Conformational Analysis

Computational chemistry has become an indispensable tool in the study of complex natural products like this compound, providing insights into their structure, stability, and reactivity that are often difficult to obtain through experimental methods alone. These computational approaches are crucial for understanding the mechanistic details of chemical reactions and for performing conformational analyses.

Studies have utilized computational simulations to investigate the fragmentation patterns of glaucolide-type sesquiterpene lactones in mass spectrometry. sci-hub.senih.govresearchgate.net By calculating the preparation energies of different adduct ions (e.g., [M+Na]⁺ and [M+H]⁺), researchers can predict and explain the observed mass spectra. For instance, computational simulations have shown that the formation of a sodium adduct with a hirsutinolide, a related sesquiterpene lactone, has a lower preparation energy compared to the corresponding glaucolide-Na⁺ complex. sci-hub.senih.govresearchgate.net This difference in ionization behavior, supported by computational data, provides a basis for differentiating between these two closely related skeletons in complex plant extracts. sci-hub.senih.gov

Furthermore, computational methods are employed to explore the conformational landscape of these molecules. Semi-empirical calculations, such as AM1, and more advanced methods like Density Functional Theory (DFT), are used to determine the minimum energy conformations of glaucolides and their derivatives. mdpi.comresearchgate.net This is particularly important for understanding structure-activity relationships, as the biological activity of a molecule is often dependent on its three-dimensional shape. For example, in the study of synthetic lactone derivatives, computational calculations helped to rationalize the observed nuclear Overhauser effect (NOE) correlations in NMR spectra by evaluating the relative energies and interatomic distances of different conformers. mdpi.com These computational analyses provide a deeper understanding of the structural and electronic properties of this compound and related compounds, which is essential for elucidating their biological mechanisms of action.

Development of Sophisticated In Vitro and Ex Vivo Biological Assays for this compound Evaluation

The evaluation of the biological activities of this compound has been facilitated by the development and application of a variety of sophisticated in vitro and ex vivo assays. These assays are crucial for determining the efficacy and selectivity of the compound against various biological targets, including cancer cells and pathogenic microorganisms.

In vitro cytotoxicity assays are fundamental in the initial screening of this compound's potential as an anticancer agent. researchgate.net These assays typically involve treating various human cancer cell lines with the compound and measuring its effect on cell proliferation and viability. nih.gov For instance, the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. mdpi.com The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of cancer cell lines, including those for cervical cancer, melanoma, and leukemia. researchgate.net These studies often calculate the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) to quantify the compound's potency. mdpi.commdpi.com

In addition to cancer cells, the activity of this compound has been tested against protozoan parasites. In vitro assays against Leishmania amazonensis have been used to evaluate its leishmanicidal potential. mdpi.com These assays measure the inhibition of both the promastigote (insect stage) and amastigote (intracellular stage in mammals) forms of the parasite. mdpi.com

To assess the genotoxic potential of related glaucolides, in vitro assays using human peripheral blood lymphocytes have been employed. scielo.brscispace.com These assays can detect chromosomal aberrations and sister chromatid exchanges, providing valuable information about the compound's potential to cause DNA damage. scielo.br

Ex vivo models, while less commonly reported specifically for this compound, are a valuable next step in the evaluation process. These models utilize tissues or cells taken directly from an organism and maintained in an artificial environment, providing a system that more closely mimics the in vivo state. For related compounds, in vivo studies in animal models, such as mice, have been used to assess genotoxicity in bone marrow cells, offering a comparison to the in vitro findings. scielo.brscispace.com

The development of these sophisticated assays allows for a detailed and multi-faceted evaluation of the biological properties of this compound, guiding further research into its potential therapeutic applications.

Perspectives and Future Directions in Glaucolide a Research

Elucidation of Undefined Molecular Mechanisms of Action

While Glaucolide A is known to modulate key cellular signaling pathways, the complete picture of its molecular mechanism of action is still incomplete. Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to interact with biological nucleophiles, such as the sulfhydryl groups of proteins, through a Michael-type addition. researchgate.net This reactivity is often cited as the basis for their broad spectrum of biological effects. researchgate.net

One of the key areas for future investigation is the precise molecular targets of this compound. Although studies have implicated the inhibition of transcription factors like NF-κB and STAT3, the direct protein interactions and the downstream consequences of these interactions are not fully characterized. nih.govmdpi.comnih.gov For instance, the inhibition of NF-κB by some sesquiterpenes is thought to occur through the alkylation of specific cysteine residues within the p65 subunit, preventing its binding to DNA. nih.gov It remains to be determined if this compound follows a similar mechanism and to identify its specific binding sites on these and other potential protein targets. Some research suggests that DNA itself may not be a direct target for sesquiterpene lactones; instead, their effects are likely mediated through the inhibition of enzymes crucial for cellular integrity. scispace.comscielo.br

Further research is needed to understand potential metabolic transformations that this compound may undergo within cells to become active. scispace.com It is also important to investigate its effects on other signaling pathways and cellular processes to build a comprehensive understanding of its biological impact.

Rational Design and Synthesis of Novel this compound Derivatives with Enhanced Research Potency

The natural structure of this compound provides a valuable scaffold for the rational design and synthesis of novel derivatives with improved potency and selectivity for research purposes. dntb.gov.uanih.gov Structure-activity relationship (SAR) studies have begun to shed light on the chemical features of sesquiterpene lactones that are crucial for their biological effects. conicet.gov.ar For instance, the α,β-unsaturated γ-lactone moiety present in many sesquiterpene lactones is believed to be a key pharmacophore responsible for their bioactivity. acs.org

Future synthetic efforts could focus on modifying various functional groups on the this compound molecule to enhance its interaction with specific biological targets. For example, studies on related compounds have shown that introducing bulky and lipophilic ester groups can be essential for STAT3 inhibition. researchgate.net The modification of other positions on the sesquiterpene lactone core can also influence activity and specificity. researchgate.net

The conversion of glaucolides into other types of sesquiterpene lactones, such as hirsutinolides and cadinanolides, can occur during extraction and purification processes, suggesting that the glaucolide skeleton is amenable to chemical transformation. mdpi.comresearchgate.netresearchgate.net This reactivity can be harnessed to create a library of this compound derivatives. mdpi.comdntb.gov.uanih.gov By systematically altering the stereochemistry and functional groups of this compound, researchers can aim to develop new chemical probes with enhanced potency and target specificity, which would be invaluable for dissecting complex biological pathways. nih.govup.ac.za

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biological Impact

To gain a holistic view of the biological effects of this compound, future research should integrate various "omics" technologies. nih.gov Approaches like transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the global changes occurring within a cell or organism upon treatment with this compound. kribb.re.krnih.gov

Transcriptomics can reveal which genes are upregulated or downregulated in response to this compound, providing clues about the signaling pathways being affected.

Proteomics can identify the proteins that directly interact with this compound or whose expression levels are altered, offering insights into its mechanism of action. nih.gov

Metabolomics can analyze the changes in cellular metabolites, revealing the metabolic pathways that are perturbed by the compound. uni-regensburg.de

By combining these multi-omics datasets, researchers can construct detailed molecular networks and pathways that are modulated by this compound. mdpi-res.com This systems-level approach will be crucial for moving beyond a one-target, one-mechanism view and understanding the complex and interconnected biological responses to this fascinating natural product. nih.gov Such an approach has been successfully applied to understand the pathophysiology of complex diseases and can be powerfully leveraged to elucidate the multifaceted biological impact of this compound. nih.gov

Exploration of Novel Ecological Roles and Applications of this compound

This compound is a secondary metabolite found in plants of the Vernonia genus, and its ecological roles are an important area for future research. plos.orgcambridge.org Sesquiterpene lactones, in general, are thought to function as defensive compounds, protecting plants from herbivores and pathogens. researchgate.netnih.govroyalsocietypublishing.org

Studies have shown that this compound can act as an antifeedant, deterring the feeding of certain insect larvae. acs.orgnih.govcdnsciencepub.com For example, incorporating this compound into the diet of some lepidopteran larvae significantly reduced their growth rate and survival. nih.gov It has also been shown to deter feeding by mammalian herbivores. royalsocietypublishing.org The presence of this compound in Vernonia species appears to influence the oviposition preferences of some insects. researchgate.net These findings suggest that this compound plays a significant role in mediating plant-insect interactions. cambridge.org

Beyond its role as a defense compound, this compound may have other ecological functions, such as acting as an allelopathic agent that influences the growth of neighboring plants. royalsocietypublishing.orgdntb.gov.ua The investigation of these ecological roles could lead to the development of novel and environmentally friendly approaches for pest management and weed control. dntb.gov.ua Furthermore, understanding the biosynthesis of this compound in Vernonia species could open up possibilities for its biotechnological production. ukzn.ac.za

Q & A

Q. How should conflicting data on this compound’s mechanism of action be addressed in grant proposals or publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.